Betmidin

Description

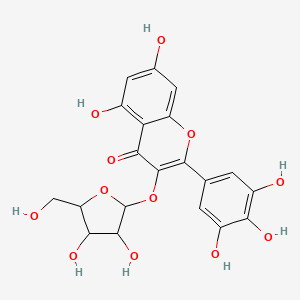

Structure

3D Structure

Properties

Molecular Formula |

C20H18O12 |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2 |

InChI Key |

OXJKSVCEIOYZQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Occurrence and Ecological Distribution of Myricetin 3 Arabinofuranoside

Natural Sources and Botanical Origins

Myricetin (B1677590) 3-arabinofuranoside has been identified in a variety of plant species across different families. Its presence is a result of the plant's secondary metabolism.

Research has confirmed the presence of Myricetin 3-arabinofuranoside in several plant species, including:

Mimosa diplotricha : This perennial shrub, belonging to the Fabaceae family, is a known source of Myricetin 3-arabinofuranoside. nih.govymerdigital.comebi.ac.uk

Sedum montanum : Also known as mountain stonecrop, this species from the Crassulaceae family has been reported to contain Myricetin 3-arabinofuranoside. nih.govsmolecule.comtandfonline.com Other species within the Sedum genus, such as Sedum reflexum, also produce this compound. smolecule.com

Lysimachia verticillaris L. : This herbaceous flowering plant from the Primulaceae family is another documented source. nih.govimist.manih.gov Studies have also detected it in Lysimachia nummularia. smolecule.com

Vaccinium species : Various species within the Vaccinium genus (family Ericaceae), which includes blueberries and bilberries, have been found to contain Myricetin 3-arabinofuranoside. mdpi.comnih.govunibz.itencyclopedia.pub

Other Documented Sources : The compound has also been identified in members of the Betulaceae family (e.g., Betula middendorfii), Polygonaceae family (e.g., Polygonum aviculare), and the Juglandaceae family (e.g., Rhoiptelea chiliantha). smolecule.com

Table 1: Documented Plant Sources of Myricetin 3-arabinofuranoside

| Family | Genus | Species |

|---|---|---|

| Fabaceae | Mimosa | diplotricha nih.govymerdigital.comebi.ac.uk |

| Crassulaceae | Sedum | montanum nih.govsmolecule.comtandfonline.com, reflexum smolecule.com |

| Primulaceae | Lysimachia | verticillaris nih.govimist.manih.gov, nummularia smolecule.com |

| Ericaceae | Vaccinium | spp. mdpi.comnih.govunibz.itencyclopedia.pub |

| Betulaceae | Betula | middendorfii smolecule.com |

| Polygonaceae | Polygonum | aviculare smolecule.com |

The concentration of Myricetin 3-arabinofuranoside can vary within different parts of a plant. In succulent species like Sedum montanum and Sedum reflexum, it is found in moderate to high concentrations, particularly within the photosynthetic tissues. smolecule.com In Vaccinium species, flavonoids, including derivatives of myricetin, are present in the fruits and leaves. mdpi.comnih.govencyclopedia.pub The distribution is influenced by factors such as the plant's developmental stage and environmental conditions. encyclopedia.pub For instance, in Vaccinium berries, flavonoid profiles change as the fruit ripens, with certain compounds accumulating in the skin. encyclopedia.pub

Co-occurrence with Related Flavonoid Glycosides and Aglycones

Myricetin 3-arabinofuranoside is often found alongside other related flavonoids. The specific profile of these co-occurring compounds can be characteristic of a particular plant species or genus.

In Lysimachia verticillaris, for example, Myricetin 3-arabinofuranoside is isolated along with its aglycone, myricetin, and other flavonoid glycosides such as myricetin 3-O-α-rhamnopyranoside, quercetin (B1663063) 3-O-β-glucopyranoside, quercetin 3-O-α-arabinofuranoside, and quercetin 3-O-α-rhamnopyranoside. nih.govnih.gov Other compounds like gallic acid and (+)-catechin also co-exist in this species. nih.govnih.gov

Similarly, in Mimosa diplotricha, Myricetin 3-arabinofuranoside is found with a suite of other flavonoids, including quercetin-3-O-arabinofuranoside and myricetin-3-O-xylopyranoside. ymerdigital.com The aglycones myricetin and quercetin are also present. ymerdigital.com

Vaccinium species are rich in a variety of flavonoid glycosides. Alongside Myricetin 3-arabinofuranoside (referred to as myricetin 3-arabinoside in some literature), these plants contain other myricetin glycosides like myricetin 3-glucoside and myricetin 3-O-rhamnoside. mdpi.comencyclopedia.pub They also feature a wide array of quercetin glycosides. mdpi.comencyclopedia.pub

The aglycone myricetin is a common feature in plants that produce Myricetin 3-arabinofuranoside, as it is the direct precursor to which the arabinofuranose sugar moiety is attached. smolecule.comnih.gov Other common aglycones found in these plants include quercetin and kaempferol. nih.govkahaku.go.jp

Table 2: Co-occurring Compounds with Myricetin 3-arabinofuranoside in Selected Species

| Plant Species | Co-occurring Flavonoids and Related Compounds |

|---|---|

| Lysimachia verticillaris | Myricetin, Myricetin 3-O-α-rhamnopyranoside, Quercetin 3-O-β-glucopyranoside, Quercetin 3-O-α-arabinofuranoside, Quercetin 3-O-α-rhamnopyranoside, Gallic acid, (+)-Catechin nih.govnih.gov |

| Mimosa diplotricha | Myricetin, Quercetin, Quercetin-3-O-arabinofuranoside, Myricetin-3-O-xylopyranoside ymerdigital.com |

Isolation and Purification Methodologies for Myricetin 3 Arabinofuranoside

Extraction Techniques from Natural Biological Matrices

The initial step in isolating Myricetin (B1677590) 3-arabinofuranoside from plant sources involves extracting the crude mixture of compounds. General techniques for flavonoid extraction include maceration, percolation, and Soxhlet extraction. researchgate.net The choice of solvent is critical and is typically based on the polarity of the target compounds. rsc.org

For flavonoids like Myricetin 3-arabinofuranoside, polar solvents are generally employed. researchgate.net A common approach begins with solvent partitioning, where the crude plant extract is sequentially extracted with solvents of increasing polarity. rsc.org This method effectively separates compounds into different fractions based on their solubility. rsc.org For instance, in the processing of Acacia mearnsii leaves, a protocol involving solvent partitioning with petroleum ether, dichloromethane, and ethyl acetate (B1210297) is used to remove less polar components before extracting the target flavonoids. rsc.org

Methanol (B129727) is a frequently used solvent for the initial extraction of flavonoids from plant material, such as the leaves of Cornus species or Acacia mearnsii. rsc.orgkahaku.go.jp In the case of isolating flavonoids from cranberries, a mixture of HPLC-grade solvents including methanol, ethyl acetate, and acetone (B3395972) has been utilized. nih.govresearchgate.net The resulting crude extract is often concentrated under vacuum using a rotary evaporator to remove the solvent before proceeding to purification steps. researchgate.net

Chromatographic Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for separating Myricetin 3-arabinofuranoside from other co-extracted compounds.

Low-pressure column chromatography is a fundamental purification step used to fractionate the crude extract. spandidos-publications.comrsc.org Common stationary phases include macroporous adsorbent resins and Sephadex LH-20. spandidos-publications.comrsc.org

In a study on Acacia mearnsii leaves, the crude flavonoid extract was first subjected to a macroporous adsorbent resin column. rsc.org Elution was performed with a gradient of different solvents to separate the compounds. rsc.org Fractions were eluted sequentially with deionized water, followed by increasing concentrations of methanol (20%, 40%, 100%), and finally 60% acetone. rsc.org

Sephadex LH-20 column chromatography is widely used for further purification of flavonoid-rich fractions. spandidos-publications.comresearchgate.net This gel filtration chromatography separates molecules based on their size. It has been successfully employed in the isolation protocols for flavonoids from cranberries, Sageretia thea, and Myrcia bella. spandidos-publications.comresearchgate.netmdpi.com Typically, methanol or aqueous methanol (e.g., 70% MeOH) is used as the mobile phase. kahaku.go.jpmdpi.com

Table 1: Examples of Column Chromatography Applications for Myricetin 3-arabinofuranoside Purification

| Plant Source | Stationary Phase | Mobile Phase | Purpose | Reference |

| Acacia mearnsii | Macroporous Adsorbent Resin | Stepwise gradient: Deionized water, 20% MeOH, 40% MeOH, 100% MeOH, 60% Acetone | Initial fractionation of crude extract | rsc.org |

| Acacia mearnsii | Sephadex LH-20 | Not specified | Further purification of flavonoid fraction | researchgate.netrsc.org |

| Cranberry | Sephadex LH-20 | Not specified | Separation of crude flavonoid extract | spandidos-publications.com |

| Myrcia bella | Sephadex LH-20 | Methanol | Fractionation of flavonoid glycosides | mdpi.com |

| Sageretia thea | Sephadex LH-20 | Not specified | Fractionation and separation of polar constituents | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC), particularly in its preparative or semi-preparative formats, is the definitive technique for isolating Myricetin 3-arabinofuranoside to a high degree of purity. rsc.orgrsc.org Reversed-phase (RP) columns, such as those with a C18 stationary phase, are most commonly used. nih.govrsc.org

One detailed method for isolating Myricetin 3-α-arabinofuranoside from cranberries employed a semi-preparative HPLC system. nih.gov The separation was achieved on a Luna C18 column with a gradient elution system composed of acidified water/methanol and acetonitrile (B52724)/water/methanol mixtures at a high flow rate. nih.gov

Another established method involves the purification of Myricetin 3-O-arabinoside from Acacia mearnsii leaf extracts using preparative RP-HPLC. rsc.org This method also utilized a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. rsc.org The detection of the eluting compounds is typically monitored at wavelengths specific to flavonols, such as 357 nm or 366 nm. nih.govrsc.org

Table 2: HPLC Parameters for Isolation of Myricetin 3-arabinofuranoside from Cranberry

| Parameter | Specification |

| System | Semi-preparative HPLC |

| Column | Luna 5 μm C18 (2) 100 Å, 250 × 21 mm |

| Mobile Phase A | 90% water, 10% methanol (pH 3.5 with formic acid) |

| Mobile Phase B | 60% acetonitrile, 10% water, 20% methanol (pH 3.5 with formic acid) |

| Gradient | 0-100% B over 40 minutes |

| Flow Rate | 21 mL/min |

| Detection | 366 nm |

| Source: nih.gov |

**Table 3: Preparative HPLC Parameters for Isolation of Myricetin 3-arabinofuranoside from *Acacia mearnsii***

| Parameter | Specification |

| System | Preparative RP-HPLC |

| Column | Spherical C18 (40–60 μm), 172.7 mm × 21.3 mm |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-50% B over 35 minutes |

| Flow Rate | 5 mL/min |

| Detection | 255 nm and 357 nm |

| Source: rsc.orgnih.gov |

Methodological Refinements for High-Purity Compound Acquisition

Achieving high purity (e.g., >95%) for Myricetin 3-arabinofuranoside typically requires a combination of the aforementioned techniques in a sequential manner. spandidos-publications.comnih.gov A single chromatographic step is often insufficient to resolve the compound from structurally similar flavonoids. rsc.org

A refined methodology, as demonstrated in the isolation from Acacia mearnsii, involves a comprehensive four-step process: initial solvent partitioning, followed by fractionation on a macroporous adsorbent resin column, further purification on a Sephadex LH-20 column, and a final polishing step using preparative RP-HPLC. rsc.orgrsc.org This systematic approach led to the isolation of Myricetin 3-O-arabinoside with a purity of 95.27%. rsc.org

In another example of methodological refinement, researchers isolating the compound from cranberries first obtained a partially purified fraction of 95% purity. nih.gov This fraction was then subjected to a second round of semi-preparative HPLC under the same conditions to yield the final compound at over 99% purity. nih.govresearchgate.net Advanced hyphenated techniques, such as HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance spectroscopy), represent further refinements that allow for the isolation and characterization of minor compounds like Myricetin 3-arabinofuranoside directly from complex fractions. researchgate.net

Biosynthesis and Enzymatic Pathways of Myricetin 3 Arabinofuranoside

Precursor Biosynthesis: The Flavonoid Pathway Leading to Myricetin (B1677590) Aglycone

The journey to Myricetin 3-arabinofuranoside begins with the general phenylpropanoid pathway, which provides the basic building blocks for flavonoids. The formation of the myricetin aglycone, the core structure of the final compound, is a multi-step process within the flavonoid biosynthetic pathway. oup.com This pathway starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. oup.com Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone. oup.comsmolecule.com This chalcone is then isomerized by chalcone isomerase (CHI) to form naringenin (B18129), a central intermediate. oup.comsmolecule.com

Naringenin can be hydroxylated at different positions on its B-ring, leading to a variety of flavonoids. For the synthesis of myricetin, naringenin is first converted to dihydrokaempferol (B1209521) (DHK) by flavanone (B1672756) 3-hydroxylase (F3H). mdpi.comnih.gov DHK then serves as a crucial branching point.

Role of Flavonoid 3',5'-Hydroxylase (F3'5'H) in Myricetin Formation

The defining step in the synthesis of myricetin is the hydroxylation of the B-ring at both the 3' and 5' positions. This reaction is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 enzyme. mdpi.comfrontiersin.orgfrontiersin.org F3'5'H can act on two substrates: dihydrokaempferol (DHK) or dihydroquercetin (DHQ), which is formed from DHK by the action of Flavonoid 3'-Hydroxylase (F3'H). mdpi.comnih.gov The action of F3'5'H on either of these substrates leads to the formation of dihydromyricetin (B1665482) (DHM). mdpi.comnih.gov The presence and activity of F3'5'H are critical determinants of a plant's ability to produce myricetin and its derivatives, as it is required for the synthesis of delphinidin-derived anthocyanins and myricetin-derived flavonols. mdpi.comfrontiersin.org In some plant species, the absence of F3'5'H activity prevents the production of purple or blue flower colors. nih.gov

Involvement of Flavonol Synthase (FLS) in the Final Steps

Once dihydromyricetin (DHM) is formed, the final step in the creation of the myricetin aglycone is catalyzed by Flavonol Synthase (FLS). mdpi.comnih.gov FLS, a Fe(II)/2-oxoglutarate-dependent dioxygenase, introduces a double bond between the C2 and C3 positions of the C-ring of DHM, converting it into myricetin. mdpi.com FLS is considered a key rate-limiting enzyme in the flavonol biosynthesis pathway, and its activity is often positively correlated with the total concentration of flavonol derivatives in plant tissues. mdpi.comresearchgate.net

Glycosylation Mechanisms and Specificity of Arabinofuranosyl Transfer

Following the synthesis of the myricetin aglycone, the final step in the formation of Myricetin 3-arabinofuranoside is the attachment of an L-arabinofuranose sugar moiety. This process, known as glycosylation, is crucial as it can alter the solubility, stability, and biological activity of the flavonoid. mdpi.comoup.com

Enzymatic Glycosyltransferases (UGTs) and Their Regioselectivity at the 3-Position

The glycosylation of flavonoids is primarily carried out by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). oup.commdpi.com These enzymes catalyze the transfer of a sugar residue from an activated sugar donor, such as UDP-arabinose, to a specific hydroxyl group on the flavonoid acceptor molecule. oup.commaxapress.com Plant UGTs exhibit a high degree of regioselectivity, meaning they specifically target certain hydroxyl groups on the flavonoid scaffold. utexas.edu The C-3 hydroxyl group of flavonols like myricetin is a common site for glycosylation. mdpi.com Several studies have identified UGTs that show a preference for the 3-OH position of flavonoids. core.ac.ukoup.com The specific UGT responsible for the arabinosylation of myricetin at the 3-position would determine the formation of Myricetin 3-arabinofuranoside.

Molecular Aspects of L-Arabinofuranose Addition

The addition of L-arabinofuranose to myricetin involves the formation of an O-glycosidic bond between the anomeric carbon of the arabinose sugar and the 3-hydroxyl group of the myricetin molecule. foodb.caresearchgate.net The sugar donor for this reaction is UDP-L-arabinose, which is synthesized in the plant cell through the nucleotide sugar metabolism pathway. smolecule.comnih.gov The specific UGT involved recognizes both the myricetin aglycone and the UDP-L-arabinose donor, facilitating the transfer reaction. The resulting Myricetin 3-arabinofuranoside is a more water-soluble and stable compound compared to its aglycone precursor. smolecule.com

In Planta Metabolic Flux and Regulation of Myricetin 3-arabinofuranoside Biosynthesis

The production of Myricetin 3-arabinofuranoside in plants is a highly regulated process, influenced by both developmental cues and environmental stresses. The metabolic flux through the flavonoid pathway is controlled by the expression levels and activities of the biosynthetic enzymes involved.

The expression of key genes in the flavonoid pathway, including CHS, CHI, F3H, F3'5'H, and FLS, is often coordinately regulated by transcription factors, particularly those from the MYB, bHLH, and WD40 protein families. smolecule.comresearchgate.netnih.gov These transcription factors can act as activators or repressors, fine-tuning the production of specific flavonoids in response to various stimuli. For instance, light, particularly UV-B radiation, is a well-known inducer of flavonoid biosynthesis, leading to increased expression of pathway genes and accumulation of flavonols like myricetin. researchgate.net

Furthermore, the availability of precursors from the general phenylpropanoid pathway and the nucleotide sugar pathway can also influence the rate of Myricetin 3-arabinofuranoside synthesis. smolecule.com Nutrient availability, such as nitrogen levels, can impact the carbon flux towards flavonoid biosynthesis. smolecule.com The accumulation of Myricetin 3-arabinofuranoside can also vary depending on the plant tissue and its developmental stage, reflecting the specific physiological roles of this compound in different parts of the plant. frontiersin.org

Data Tables

Table 1: Key Enzymes in Myricetin Aglycone Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

| Chalcone Synthase | CHS | Catalyzes the initial condensation step in flavonoid biosynthesis. | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone. | Chalcone | Naringenin |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones at the 3-position. | Naringenin | Dihydrokaempferol (DHK) |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Hydroxylates the B-ring at the 3' and 5' positions. mdpi.comfrontiersin.org | Dihydrokaempferol (DHK), Dihydroquercetin (DHQ) | Dihydromyricetin (DHM) |

| Flavonol Synthase | FLS | Introduces a double bond in the C-ring to form a flavonol. mdpi.comresearchgate.net | Dihydromyricetin (DHM) | Myricetin |

Table 2: Glycosylation of Myricetin

| Enzyme Family | Abbreviation | Function | Sugar Donor | Acceptor | Product |

| UDP-dependent Glycosyltransferase | UGT | Transfers a sugar moiety to the flavonoid aglycone. oup.commdpi.com | UDP-L-arabinofuranose | Myricetin | Myricetin 3-arabinofuranoside |

Advanced Analytical Techniques for Structural Elucidation and Quantification of Myricetin 3 Arabinofuranoside

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone for the analysis of Myricetin (B1677590) 3-arabinofuranoside, offering high sensitivity and specificity. When coupled with chromatographic separation, it becomes a powerful tool for both identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is extensively used for the detection and structural analysis of Myricetin 3-arabinofuranoside. creative-proteomics.com In LC-MS analysis, the compound is first separated from other components in a sample by liquid chromatography and then ionized and detected by the mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which is a key identifier. For Myricetin 3-arabinofuranoside, the deprotonated molecular ion [M-H]⁻ is typically observed at m/z 449. nih.govmdpi.comresearchgate.net

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation through fragmentation analysis. creative-proteomics.com By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. A common fragmentation pathway for Myricetin 3-arabinofuranoside involves the loss of the arabinofuranose (pentose) moiety, resulting in a major product ion corresponding to the myricetin aglycone at m/z 317 or 316. nih.govmdpi.com Additional fragment ions can also be observed, providing further structural details. For instance, in some analyses, fragment ions at m/z 271, 179, and 136 have been reported. nih.gov This fragmentation pattern is crucial for distinguishing it from other isomers and related compounds.

| Precursor Ion [M-H]⁻ (m/z) | Major Product Ion (m/z) | Corresponding Fragment | Reference |

|---|---|---|---|

| 449.16 | 316.10 | Myricetin aglycone | nih.gov |

| 449.0722 | 316 | Myricetin aglycone | mdpi.com |

| 449 | 317 | Myricetin aglycone | researchgate.net |

| 463 | 317 | Myricetin aglycone | nih.gov |

For enhanced separation efficiency and mass accuracy, Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) is employed. nih.govmdpi.com UPLC utilizes smaller particle-sized columns, leading to faster analysis times and better resolution compared to conventional HPLC. tjpr.org The Q-TOF mass analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of the parent and fragment ions with high accuracy. mdpi.com

This high-resolution capability is critical for the unambiguous identification of Myricetin 3-arabinofuranoside, especially in complex mixtures containing numerous other phenolic compounds. nih.gov For example, a study on Acacia mearnsii leaves used UPLC-QTOF-MS to identify Myricetin 3-arabinofuranoside, observing the [M-H]⁻ ion at m/z 449.16, which corresponds to the chemical formula C₂₀H₁₈O₁₂. nih.gov The high mass accuracy helps to differentiate it from other compounds with the same nominal mass. The combination of UPLC with ion-mobility high-resolution mass spectrometry (IM-HRMS) further enhances separation and identification precision. vulcanchem.com

Myricetin 3-arabinofuranoside is often identified in the context of nontargeted metabolomic studies, which aim to comprehensively profile all small molecules in a biological sample. usda.gov In these studies, UPLC-MS platforms are used to generate vast datasets of chemical features from different samples. usda.gov Advanced chemometric tools are then used to analyze this data and pinpoint compounds that vary between sample groups.

For instance, a nontargeted metabolomic study of different cranberry cultivars identified Myricetin 3-arabinoside as one of the compounds contributing to phytochemical diversity among the varieties. usda.gov Similarly, such approaches have been used to study the chemical composition of green tea during processing and in pomegranate juice to assess quality. sciopen.comlcms.cz In these large-scale analyses, the combination of retention time, accurate mass, and MS/MS fragmentation patterns is used for the putative identification of compounds like Myricetin 3-arabinofuranoside. usda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While MS techniques are powerful for detection and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation of Myricetin 3-arabinofuranoside. vnu.edu.vnmdpi.com NMR allows for the complete assignment of the carbon and proton skeletons of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule. nih.govvnu.edu.vn The ¹H NMR spectrum of Myricetin 3-arabinofuranoside shows characteristic signals for the aromatic protons of the myricetin backbone and the protons of the arabinofuranose sugar moiety. vnu.edu.vn Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all carbon atoms, including the aglycone and the sugar. nih.govvnu.edu.vn

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. COSY experiments identify proton-proton couplings, helping to piece together the spin systems within the myricetin and arabinose units. nih.gov HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

| Atom | ¹H Chemical Shift (δ) in CD₃OD | ¹³C Chemical Shift (δ) in CD₃OD | Reference |

|---|---|---|---|

| H-6 | 6.19 (d, J=2.0 Hz) | - | vnu.edu.vn |

| H-8 | 6.38 (d, J=2.0 Hz) | - | vnu.edu.vn |

| H-2' | 7.36 (br s) | - | vnu.edu.vn |

| H-6' | 7.36 (br s) | - | vnu.edu.vn |

| C-3 | - | 136.19 | vnu.edu.vn |

For more detailed structural information, advanced NMR techniques are employed. Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that shows long-range couplings between protons and carbons (typically 2-3 bonds away). nih.govresearchgate.net This is particularly crucial for determining the point of glycosylation. For Myricetin 3-arabinofuranoside, an HMBC correlation between the anomeric proton of the arabinose sugar (H-1'') and the C-3 carbon of the myricetin aglycone confirms the attachment site. vnu.edu.vn

Selective Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.netnih.gov For instance, NOESY experiments can help to confirm the α- or β-configuration of the glycosidic linkage by observing the through-space interactions between the anomeric proton and protons on the aglycone. researchgate.net The combined use of these heteronuclear and NOESY experiments provides unambiguous and detailed structural insights, solidifying the identification of Myricetin 3-arabinofuranoside. researchgate.netrsc.org

Chromatographic Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the quantification and purity assessment of Myricetin 3-arabinofuranoside. This method offers high resolution and sensitivity, allowing for the effective separation of the target compound from a complex matrix of other phytochemicals. researchgate.netresearchgate.net The principle relies on the differential partitioning of analytes between a stationary phase, typically a C18 column, and a mobile phase. nacalai.comakjournals.com

The separation is commonly achieved using a reversed-phase (RP-HPLC) C18 column. akjournals.comscielo.br A gradient elution is often employed, utilizing a mobile phase consisting of two solvents, such as acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov This gradient allows for the efficient elution of a wide range of compounds with varying polarities. The flow rate is typically maintained between 0.2 and 1.0 mL/min. nacalai.comacs.org

The PDA detector plays a crucial role in both identification and purity assessment. It acquires the complete UV-Vis spectrum of the eluting compounds simultaneously. Flavonols like Myricetin 3-arabinofuranoside exhibit characteristic absorption maxima, typically in the range of 280 nm to 370 nm. researchgate.netjfda-online.com By comparing the retention time and the UV spectrum of a peak in the sample chromatogram with that of a pure standard, the compound can be identified. Furthermore, the PDA detector allows for peak purity analysis. If the spectra across a single chromatographic peak are homogeneous, it indicates the peak corresponds to a single, pure compound. researchgate.net

A typical HPLC-PDA system configuration for the analysis of Myricetin 3-arabinofuranoside and related flavonoids is detailed in the table below.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | akjournals.comacs.org |

| Mobile Phase | Gradient of acidified water/acetonitrile or methanol | nih.govnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | nacalai.comacs.org |

| Detection | PDA at 280-370 nm | researchgate.netjfda-online.com |

| Column Temperature | 30-40 °C | researchgate.netnacalai.com |

Quantitative Analysis of Myricetin 3-arabinofuranoside in Complex Natural Extracts

The quantitative analysis of Myricetin 3-arabinofuranoside in natural extracts is essential for standardizing herbal products and understanding their phytochemical composition. HPLC-PDA is the method of choice for this purpose due to its accuracy, precision, and reproducibility. akjournals.comjfda-online.com The process involves extracting the compound from the plant matrix, followed by chromatographic separation and detection.

Myricetin 3-arabinofuranoside has been identified and quantified in various plant species. For instance, it is a known constituent of plants from the Myrtaceae family, such as Eugenia uniflora (Pitanga) and species within the Myrcia genus. nih.govmdpi.comresearchgate.net It has also been isolated from the leaves of Acacia mearnsii and the fruits of Vaccinium macrocarpon (Cranberry). nih.govrsc.org In a study on Acacia mearnsii leaves, Myricetin 3-O-arabinoside was isolated and characterized, with its molecular formula confirmed as C₂₀H₁₈O₁₂. rsc.org Similarly, research on American cranberry has identified Myricetin 3-arabinofuranoside as one of the key flavonols. nih.govnih.gov

The quantification is typically performed using an external standard calibration method. A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards of pure Myricetin 3-arabinofuranoside. jfda-online.com The concentration of the compound in the plant extract is then determined by interpolating its peak area on this curve.

The following table summarizes findings from various studies that have quantified Myricetin 3-arabinofuranoside or related myricetin glycosides in different plant sources.

| Plant Species | Plant Part | Compound Identified | Concentration / Presence | Reference |

|---|---|---|---|---|

| Vaccinium macrocarpon (Cranberry) | Fruit | Myricetin 3-arabinofuranoside | Identified and quantified | nih.govnih.gov |

| Acacia mearnsii | Leaves | Myricetin 3-O-arabinoside | Isolated and characterized | rsc.org |

| Myrcia bella | Not specified | Myricetin 3-O-α-arabinofuranoside | Identified as a constituent | mdpi.com |

| Guazuma ulmifolia | Bark, Fruit | Source of phenolic compounds, including procyanidins related to myricetin | mdpi.comnih.govga-online.org | |

| Eugenia uniflora | Leaves | Source of myricetin glycosides | nih.govresearchgate.netacademicjournals.org |

Mechanistic Investigations of Biological Activities of Myricetin 3 Arabinofuranoside in Vitro and Pre Clinical Animal Models

Antioxidant Mechanisms and Free Radical Modulation

Myricetin (B1677590) 3-arabinofuranoside, a glycoside of the flavonoid myricetin, demonstrates significant antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant pathways.

Reactive Oxygen Species (ROS) Scavenging Capacity and Radical Trapping

Myricetin 3-arabinofuranoside exhibits the ability to directly scavenge free radicals. Its biological activities are largely attributed to its parent compound, myricetin, which is a potent antioxidant. smolecule.com The antioxidant action of these flavonoids involves donating hydrogen atoms or an electron to neutralize reactive oxygen species. biosynth.com This capacity is crucial in mitigating the damaging effects of oxidative stress on cellular components. The glycosylation of myricetin to form myricetin 3-arabinofuranoside can modulate its solubility and bioavailability, potentially influencing its efficacy as a radical scavenger. smolecule.com

Differential Antioxidant Pathways Compared to Myricetin Aglycone

The attachment of an arabinofuranoside group to the myricetin structure at the 3-position differentiates its antioxidant activity from that of the myricetin aglycone. The 3-hydroxyl group is known to be crucial for the antioxidant potential of flavonols. mdpi.com Studies comparing myricetin aglycone with its glycoside derivatives, such as myricetin-3-O-galactoside, have shown that the aglycone generally possesses superior antioxidant activity. nih.govresearchgate.net This is because the glycosylation at the 3-O position can limit the redox-dependent antioxidant pathways at the propagation step of a radical chain reaction. nih.govresearchgate.net Although both the aglycone and its glycoside can trap free radicals, the aglycone is considered a more potent antioxidant due to the unrestricted availability of its hydroxyl groups. nih.govresearchgate.net

Table 1: Comparison of Antioxidant Activity between Myricetin Glycosides and Aglycone

| Compound | Antioxidant Activity Comparison | Reference |

|---|---|---|

| Myricetin 3-O-galactoside | Inferior antioxidant compared to myricetin aglycone. | nih.govresearchgate.net |

| Myricetin Aglycone | Possesses higher antioxidant activity due to the free 3-hydroxyl group. | mdpi.comnih.govresearchgate.net |

Protection against Oxidative Stress-Induced Cellular Damage (e.g., H2O2-induced cell damage)

Myricetin and its glycosides have been shown to protect cells from damage induced by oxidative stress, such as that caused by hydrogen peroxide (H2O2). nih.govscispace.commdpi.com These compounds can inhibit the generation of ROS and activate cellular antioxidant enzymes, thereby preventing apoptosis (cell death) triggered by oxidative stress. nih.govmdpi.com The protective mechanism involves the regulation of signaling pathways like PI3K/Akt and MAPK. nih.govmdpi.com Furthermore, myricetin can restore the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are often depleted during oxidative stress. nih.govmdpi.com

Cellular and Molecular Interventions in Anti-inflammatory Processes

Myricetin 3-arabinofuranoside, primarily through its aglycone myricetin, exerts anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key signaling pathways.

Inhibition of Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-8, MMP-3)

Myricetin has been demonstrated to inhibit the secretion of several pro-inflammatory cytokines and matrix metalloproteinases (MMPs). In studies involving Porphyromonas gingivalis-stimulated gingival fibroblasts, myricetin was found to suppress the release of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Matrix Metalloproteinase-3 (MMP-3). nih.gov Similarly, in other inflammatory models, myricetin has been shown to reduce the production of IL-6. acs.orgnih.govimist.manih.gov This inhibition of inflammatory mediators suggests a potential role for myricetin and its derivatives in managing inflammatory conditions. nih.gov

Table 2: Effect of Myricetin on Pro-inflammatory Cytokine Secretion

| Cytokine/Enzyme | Effect | Cell/Model System | Reference |

|---|---|---|---|

| IL-6 | Inhibition | P. gingivalis-stimulated gingival fibroblasts, 5-FU-induced cardiac damage model, Diabetic cardiomyopathy mice, Human chondrocytes | nih.govacs.orgnih.govnih.gov |

| IL-8 | Inhibition | P. gingivalis-stimulated gingival fibroblasts | nih.gov |

| MMP-3 | Inhibition | P. gingivalis-stimulated gingival fibroblasts | nih.gov |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB)

A crucial mechanism underlying the anti-inflammatory activity of myricetin is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. smolecule.comnih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Myricetin has been shown to prevent the activation of NF-κB in various cell models, including monocytic cells and chondrocytes. nih.govnih.gov By inhibiting the NF-κB pathway, myricetin can effectively downregulate the expression of pro-inflammatory cytokines and enzymes, thereby mitigating the inflammatory response. nih.govnih.gov

Exploration of Anti-proliferative and Apoptosis-Inducing Pathways in Pre-clinical Cancer Models

Myricetin 3-arabinofuranoside, a glycoside of the flavonoid myricetin, has been the subject of research regarding its potential anti-cancer properties. These investigations have focused on its ability to halt the proliferation of cancer cells and induce programmed cell death, known as apoptosis. The following sections delve into the specific mechanisms through which this compound is thought to exert its effects in laboratory and animal studies.

Induction of Cell Cycle Arrest Mechanisms

Myricetin has been shown to induce cell cycle arrest in various cancer cell lines, a crucial mechanism for inhibiting tumor growth. researchgate.netfrontiersin.org Studies have demonstrated that myricetin can halt the cell cycle at the G2/M phase in hepatocellular carcinoma (HCC) cells and human glioma U251 cells. frontiersin.orgnih.gov This arrest prevents the cells from dividing and proliferating. In gastric cancer cells, myricetin has been observed to cause cell cycle arrest by regulating Ribosomal S6 kinase 2 (RSK2) and Mad1. researchgate.net Furthermore, in human esophageal adenocarcinoma OE33 cells, myricetin-induced G2/M arrest is mediated by the up-regulation of GADD45β and 14-3-3σ and the down-regulation of cyclin B1. nih.gov Some studies on related flavonoid glycosides, such as quercetin (B1663063) aglycone, have shown the ability to cause S/G2-phase arrest in certain ovarian cancer cell lines and G1/S-phase arrest in others, suggesting that the specific mechanisms can be cell-line dependent. uri.edu

Table 1: Research Findings on Cell Cycle Arrest by Myricetin and Related Compounds

| Compound | Cancer Model | Effect | Key Mediators | Citation(s) |

|---|---|---|---|---|

| Myricetin | Hepatocellular Carcinoma (HCC) | G2/M phase arrest | Downregulation of MARCH1, p-p38 MAPK, p-Stat3 | frontiersin.org |

| Myricetin | Human Glioma U251 cells | G2/M phase arrest | Time- and dose-dependent | nih.gov |

| Myricetin | Gastric Cancer cells (HGC-27, SGC7901) | Cell cycle arrest | Regulation of RSK2 and Mad1 | researchgate.net |

| Myricetin | Human Esophageal Adenocarcinoma (OE33) | G2/M phase arrest | Upregulation of GADD45β and 14-3-3σ; Downregulation of cyclin B1 | nih.gov |

| Quercetin aglycone | Ovarian Cancer (SKOV-3) | S/G2-phase arrest | Upregulation of p21, p18, p27, CDK2 | uri.edu |

| Quercetin aglycone | Ovarian Cancer (OVCAR-8) | G1/S-phase arrest | Upregulation of p21, CDK2 | uri.edu |

Activation of Programmed Cell Death (Apoptosis) Pathways (e.g., Caspase activation, Bcl-2 family modulation)

Myricetin and its derivatives have been found to trigger apoptosis in cancer cells through multiple pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic, or mitochondrial, pathway of apoptosis. Research has shown that myricetin can increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 in various cancer cells, including human glioma U251 cells, anaplastic thyroid cancer cells, and colon cancer cells. researchgate.netnih.gov This shift in balance leads to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov

Furthermore, myricetin has been observed to activate caspases, a family of proteases that execute the final stages of apoptosis. nih.gov For instance, in human anaplastic thyroid cancer cells, myricetin treatment leads to the activation of caspase cascades. nih.gov In lung cancer cells, myricetin has been shown to activate the Caspase-3/GSDME pathway, leading to a form of programmed cell death called pyroptosis. frontiersin.org This activation can be initiated by endoplasmic reticulum (ER) stress, as evidenced by changes in ER stress-related proteins. nih.govfrontiersin.org

Table 2: Effects of Myricetin on Apoptosis Pathways in Pre-clinical Cancer Models

| Cancer Model | Apoptotic Pathway | Key Molecular Events | Citation(s) |

|---|---|---|---|

| Human Glioma U251 cells | Intrinsic Pathway | Increased Bax and Bad levels; Decreased Bcl-xl and Bcl-2 levels | nih.gov |

| Human Anaplastic Thyroid Cancer cells (SNU-80 HATC) | Intrinsic Pathway, Caspase Activation | Increased Bax:Bcl-2 ratio; Activation of caspase cascades | nih.gov |

| Colon Cancer | Intrinsic Pathway | Increased BAX/BCL-2 and BAK caspase cascade expression | researchgate.net |

| Lung Cancer cells | Caspase-3/GSDME Pathway, ER Stress | Activation of Caspase-3 and GSDME; Increased ER stress markers | frontiersin.org |

| Human Breast Cancer cells (MCF-7, T47D) | Multiple Pathways | Increased expression of caspase-3, -8, -9, p53 | imist.ma |

Inhibition of Cancer Cell Migration and Invasion

The spread of cancer to distant organs, a process involving cell migration and invasion, is a major cause of mortality. Myricetin has demonstrated the ability to inhibit these processes in various cancer models. nih.govimist.ma In brain cancer cells (MDA-MB-231Br), myricetin has been shown to significantly inhibit migration, invasion, and adhesion, and to reduce the activity of matrix metalloproteinases (MMP-2/9), which are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.gov Similarly, in radioresistant lung cancer cells (A549-IR), myricetin has been found to inhibit migration and invasion by targeting the FAK-ERK pathway and reducing the expression of MMP-2 and MMP-9. imist.ma Studies on hepatocellular carcinoma MHCC97H cells also suggest that myricetin can inhibit their migration and invasion. imist.ma

Table 3: Inhibition of Cancer Cell Migration and Invasion by Myricetin

| Cancer Cell Line | Key Findings | Molecular Targets | Citation(s) |

|---|---|---|---|

| MDA-MB-231Br (Brain Metastatic Breast Cancer) | Inhibition of migration, invasion, and adhesion | Reduced MMP-2/9 activity | nih.gov |

| A549-IR (Radioresistant Lung Cancer) | Inhibition of migration and invasion | FAK-ERK pathway, MMP-2 & MMP-9 | imist.ma |

| MHCC97H (Hepatocellular Carcinoma) | Inhibition of migration and invasion | Not specified | imist.ma |

| A431 (Skin Cancer) | Inhibition of migration and invasion | Dose-dependent reduction in motility | ajol.info |

Interactions with Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

Myricetin's anti-cancer effects are also mediated through its interaction with key signal transduction cascades that regulate cell growth, survival, and proliferation. The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and are prominent targets of myricetin. frontiersin.orgnih.govnih.gov

In various cancer models, myricetin has been shown to inhibit the PI3K/Akt pathway. nih.govnih.govresearchgate.net It can directly interact with and suppress the kinase activity of Akt, competing with ATP for binding. nih.gov By inhibiting PI3K and Akt, myricetin disrupts downstream signaling, including the mTOR pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net This inhibition has been observed in hepatocellular carcinoma, pancreatic cancer, and other cancer types. nih.govresearchgate.net

Myricetin also modulates the MAPK pathway. nih.govnih.gov It can inhibit the activity of MEK1, a key kinase in the MAPK cascade, thereby suppressing the phosphorylation of its downstream target, ERK. nih.gov In hepatocellular carcinoma, myricetin has been found to inhibit the p38 MAPK pathway. frontiersin.org The modulation of these signaling pathways by myricetin ultimately contributes to the reduction of cancer cell proliferation and the induction of apoptosis. nih.govnih.gov

Table 4: Myricetin's Interactions with Signal Transduction Cascades

| Pathway | Cancer Model | Effect of Myricetin | Downstream Consequences | Citation(s) |

|---|---|---|---|---|

| PI3K/Akt | Various Cancers | Inhibition of PI3K and Akt phosphorylation | Disruption of mTOR activation, induction of apoptosis | nih.govresearchgate.net |

| Hepatocellular Carcinoma | Blocks PI3K/Akt signaling | Reduced cell proliferation, induction of apoptosis | nih.gov | |

| MAPK | Various Cancers | Inhibition of MEK1 and MKK4 activity | Downregulation of ERK phosphorylation, reduced VEGF expression | nih.gov |

| Hepatocellular Carcinoma | Inhibition of p38 MAPK pathway | Induction of cell cycle arrest and autophagy | frontiersin.org |

Potential to Enhance Chemo- and Radiosensitivity in Experimental Cancer Models

A significant challenge in cancer treatment is the development of resistance to chemotherapy and radiotherapy. Emerging research suggests that myricetin may have the potential to sensitize cancer cells to these conventional therapies. imist.maresearchgate.net

In preclinical studies, the combination of myricetin with radiotherapy has been shown to enhance the radiosensitivity of lung cancer cells (A549 and H1299) both in vitro and in vivo. imist.maresearchgate.net This combination led to a significant suppression of cell survival and proliferation, and an increase in apoptosis compared to radiation alone. researchgate.net The underlying mechanism for this radiosensitizing effect is linked to increased caspase-3 protein expression. researchgate.net Furthermore, myricetin has been reported to reduce resistance to certain anticancer drugs. researchgate.net While the direct mechanisms for myricetin 3-arabinofuranoside are still under investigation, these findings with the aglycone myricetin point to a promising area of research for improving the efficacy of existing cancer treatments.

Neurobiological Research Applications

Beyond its anti-cancer properties, myricetin and its derivatives have been investigated for their potential applications in neurobiology. mdpi.comresearchgate.net The antioxidant and anti-inflammatory activities of myricetin are particularly relevant to neuroprotection. mdpi.com Studies have suggested that myricetin may be beneficial in protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's. mdpi.com

Research has shown that myricetin can protect PC12 cells, a cell line used in neuroscience research, from damage. sfasu.edu It has also demonstrated neuroprotective and mitochondrio-protective effects. sfasu.edu The ability of myricetin to protect cells against oxidative stress-induced apoptosis is mediated through the regulation of the PI3K/Akt and MAPK signaling pathways. mdpi.comscispace.com While much of the research has focused on the aglycone, myricetin 3-arabinoside has been specifically noted for its antioxidant activity. sfasu.edu These preclinical findings suggest that myricetin 3-arabinofuranoside could be a valuable compound for further investigation in the context of neurodegenerative disorders and other neurological conditions.

Neuroprotective Effects in Retinal Degeneration and Blue Light-Induced Damage Models

Currently, there is a lack of direct scientific studies investigating the specific neuroprotective effects of Myricetin 3-arabinofuranoside in models of retinal degeneration or blue light-induced damage. However, research on structurally similar flavonoid glycosides provides valuable insights. A closely related compound, quercetin-3-O-α-L-arabinopyranoside (QA), has been examined for its protective mechanisms against blue light-induced retinal damage in both human retinal pigment epithelium (RPE) cells and mouse models.

In in vitro studies using A2E-laden RPE cells, a model for dry age-related macular degeneration (AMD), treatment with quercetin-3-O-α-L-arabinopyranoside was found to inhibit A2E uptake and protect the cells from blue light-induced apoptosis. researchgate.net Mechanistically, it was shown to suppress the activation of complement component C3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are involved in cell death pathways. researchgate.net Furthermore, in preclinical animal models, oral administration of this quercetin analogue protected the retina of Balb-c mice from degeneration following exposure to blue light, as evidenced by histological analysis showing preserved retinal layer thickness. researchgate.net The protective effects were associated with the inhibition of apoptosis and inflammation through the suppression of NF-κB p65 translocation, C3 activation, and PARP cleavage. researchgate.net

The blue light-induced retinal damage model is a widely accepted tool for preclinical studies, as it effectively mimics key aspects of retinal pathologies like AMD by inducing oxidative stress, photoreceptor apoptosis, and neuroinflammation. researchgate.netnih.gov While these findings on a quercetin-based arabinoside are promising, dedicated research is required to determine if Myricetin 3-arabinofuranoside confers similar retinoprotective benefits.

Cholinesterase and Tyrosinase Enzyme Inhibition Studies

Myricetin 3-arabinofuranoside has been identified as a constituent of plant extracts exhibiting notable enzyme-inhibiting properties, particularly against cholinesterases. In a study on Lysimachia verticillaris, Myricetin 3-O-α-arabinofuranoside was isolated from an ethyl acetate (B1210297) (EtOAc) fraction that displayed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov

The EtOAc fraction of L. verticillaris, which contains Myricetin 3-arabinofuranoside, demonstrated marked inhibition of both enzymes at a concentration of 200 µg/mL. mdpi.comnih.gov While the study highlighted the activity of the entire fraction, it points to the potential contribution of its components, including Myricetin 3-arabinofuranoside, to this effect. mdpi.com Flavonoid derivatives are well-recognized for their cholinesterase inhibitory potential. mdpi.com

Regarding tyrosinase, an enzyme involved in melanin (B1238610) production, the broader study on L. verticillaris evaluated its fractions for inhibitory activity, which is relevant for conditions involving hyperpigmentation. nih.gov However, specific inhibitory data for the purified Myricetin 3-arabinofuranoside against tyrosinase from this research is not detailed.

| Enzyme | Source Fraction | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | L. verticillaris EtOAc Fraction | 200 µg/mL | 63.37 ± 1.74 | mdpi.com |

| Butyrylcholinesterase (BChE) | L. verticillaris EtOAc Fraction | 200 µg/mL | 83.82 ± 3.93 | mdpi.com |

Antimicrobial Research (In Vitro Studies)

Bacterial Growth Inhibition and Biofilm Formation Modulation (e.g., E. coli)

Myricetin 3-arabinofuranoside has been identified in plants known for their antimicrobial properties, particularly the cranberry (Vaccinium species). researchgate.netoup.comnih.gov Research has focused on the ability of cranberry polyphenols to prevent urinary tract infections by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to host cells, a critical first step in biofilm formation and infection.

Studies have shown that flavonols, including myricetin and its derivatives, are key contributors to the anti-adhesion effects of cranberries against E. coli. researchgate.net A flavonol fraction from cranberry, which contained myricetin, was found to inhibit the adhesion of E. coli to human bladder cells. helsinki.fi While studies have not typically tested Myricetin 3-arabinofuranoside as an isolated compound, its presence in these biologically active extracts suggests it may play a role in modulating bacterial adhesion and preventing biofilm formation. researchgate.nethelsinki.fi The parent compound, myricetin, has been shown to inhibit the formation of curli-dependent biofilms in E. coli. helsinki.fi

Antiviral Activity Studies (e.g., HIV Reverse Transcriptase Inhibition)

Direct investigations into the antiviral activity of Myricetin 3-arabinofuranoside are limited. However, extensive research on its parent molecule, myricetin, and other myricetin glycosides has established their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Myricetin has been reported to exhibit significant anti-HIV activity, with one of its primary mechanisms being the inhibition of reverse transcriptase (RT), a crucial enzyme for the replication of retroviruses like HIV. helsinki.fi Reverse-transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs. Studies on other myricetin glycosides, such as myricetin-3-O-rhamnoside, have demonstrated that the addition of a sugar moiety can maintain or even improve antiviral efficacy. Some research suggests that myricetin glycosides may function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Although this provides a strong rationale, specific studies are needed to confirm that Myricetin 3-arabinofuranoside itself is an effective inhibitor of HIV reverse transcriptase.

Enzymatic Interaction Profiling (Beyond Specific Biological Activities)

Inhibition of Soluble Epoxide Hydrolase (sEH) by Flavonoid Arabinosides

There is no direct research available on the inhibition of soluble epoxide hydrolase (sEH) by Myricetin 3-arabinofuranoside. However, studies on the structurally analogous compound, quercetin-3-O-arabinoside (also referred to as quercetin-3-O-arabinoside), have provided detailed insights into how flavonoid arabinosides can interact with this enzyme. Soluble epoxide hydrolase is a therapeutic target for cardiovascular and inflammatory diseases because it metabolizes beneficial epoxy fatty acids.

A study on sEH inhibitors from Fuji apples identified quercetin-3-O-arabinoside as an active compound. It demonstrated inhibitory activity against sEH with a half-maximal inhibitory concentration (IC50) of 39.3 ± 3.4 µM. Kinetic analysis revealed that it acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations further suggested that quercetin-3-O-arabinoside binds to an allosteric site near the enzyme's active site, rather than directly competing with the natural substrate. These findings for a closely related arabinoside highlight a potential mechanism of action for Myricetin 3-arabinofuranoside, though this requires experimental validation.

| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Quercetin-3-O-arabinoside | Soluble Epoxide Hydrolase (sEH) | 39.3 ± 3.4 | Mixed |

Modulation of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)

The potential of Myricetin 3-arabinofuranoside to modulate carbohydrate metabolism has been investigated through its inhibitory effects on key digestive enzymes, primarily α-glucosidase and α-amylase. These enzymes are critical targets in managing postprandial hyperglycemia, as their inhibition can slow the breakdown and subsequent absorption of carbohydrates from the gut. doi.org

In vitro studies have provided direct evidence for the bioactivity of Myricetin 3-arabinofuranoside. In one study, Myricetin 3-O-α-L-arabinofuranoside isolated from the flowering aerial parts of Polygonum hyrcanicum demonstrated notable inhibitory activity against α-glucosidase. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 4.2 ± 2.9 μM. nih.gov This potency was significantly greater than that of acarbose, a standard antidiabetic drug, which had an IC50 of 13.5 ± 1.7 μM in the same assay. nih.gov

The mechanism for flavonoid glycosides often involves specific interactions with the active site of α-glucosidase, impeding the breakdown of carbohydrates and consequently leading to a more gradual increase in post-meal blood glucose levels. doi.org

In Vitro α-Glucosidase Inhibitory Activity of Myricetin 3-O-α-L-arabinofuranoside

| Compound | Source Organism | Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Source |

|---|---|---|---|---|---|---|

| Myricetin 3-O-α-L-arabinofuranoside | Polygonum hyrcanicum | α-Glucosidase | 4.2 ± 2.9 | Acarbose | 13.5 ± 1.7 | nih.gov |

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450s) and Drug Efflux Pumps (e.g., P-glycoproteins)

The interaction of flavonoids with drug-metabolizing enzymes and efflux pumps is a critical area of investigation, as it can influence the pharmacokinetics of co-administered drugs. While direct research on Myricetin 3-arabinofuranoside is limited, extensive in vitro studies have been conducted on its parent aglycone, myricetin, revealing significant interactions with Cytochrome P450 (CYP) enzymes and P-glycoproteins (P-gp). nih.gov

Interactions with Cytochrome P450 (CYP) Enzymes

CYP enzymes, located primarily in the liver and small intestine, are responsible for the metabolism of a vast majority of clinically used drugs. medsafe.govt.nz Inhibition of these enzymes can lead to increased drug concentrations and potential toxicity, while induction can decrease drug efficacy. medicineslearningportal.org

In vitro studies using human and rat liver microsomes have shown that myricetin inhibits multiple CYP isoforms through various mechanisms. nih.gov In human liver microsomes, myricetin was found to be a noncompetitive inhibitor of CYP2C9 and CYP2D6, and an uncompetitive inhibitor of CYP3A4. nih.gov For rat liver microsomes, it acted as a competitive inhibitor of CYP2B1 and a mixed-type inhibitor for CYP3A2, CYP2C11, and CYP2D1. nih.gov Further studies in human hepatic cancer cell lines (HepG-2 and Huh-7) confirmed that myricetin inhibits CYP3A4 activity and downregulates its gene expression in a dose-dependent manner. d-nb.info

In Vitro Inhibitory Effects of Myricetin on Human and Rat Cytochrome P450 Isoforms

| CYP Isoform | Species | Inhibition Type | Inhibition Constant (Ki) (μM) | Source |

|---|---|---|---|---|

| CYP3A4 | Human | Uncompetitive | 143.1 | nih.gov |

| CYP2C9 | Human | Noncompetitive | 31.12 | nih.gov |

| CYP2D6 | Human | Noncompetitive | 53.44 | nih.gov |

| CYP3A2 | Rat | Mixed | 37.57 | nih.gov |

| CYP2C11 | Rat | Mixed | 14.88 | nih.gov |

| CYP2D1 | Rat | Mixed | 17.39 | nih.gov |

| CYP2B1 | Rat | Competitive | 69.70 | nih.gov |

Interactions with Drug Efflux Pumps

Drug efflux pumps, such as P-glycoprotein (P-gp, also known as MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), actively transport a wide range of substrates out of cells. This can be a major mechanism of chemoresistance in cancer cells. d-nb.info The inhibition of these pumps is a recognized mechanism of action for myricetin. nih.gov In hepatic cancer cells, myricetin was shown to inhibit the efflux function of MRP1 and downregulate its gene expression, indicating its potential to modulate multidrug resistance. d-nb.info

Structure Activity Relationship Sar Studies of Myricetin 3 Arabinofuranoside

Influence of the Arabinofuranosyl Moiety on Bioactivity Profiles

The presence of an arabinofuranosyl group at the 3-position of the myricetin (B1677590) backbone significantly influences its biological activity. Generally, the glycosylation of flavonoids affects their physicochemical properties, such as water solubility and bioavailability, which in turn can modulate their bioactivity. nih.gov

Research suggests that the addition of a sugar moiety, such as arabinofuranose, can alter the molecule's ability to interact with cellular targets. For instance, in a study on flavonoids from Polygonum bellardii, a crude extract containing myricetin-3-O-arabinofuranoside and its acetylated derivatives demonstrated cytotoxic and anti-inflammatory activities. acs.org While this study did not isolate the specific contribution of the arabinofuranosyl group, it points to the bioactivity of the glycosylated form.

The furanose form of the arabinosyl sugar, a five-membered ring, as opposed to the more common six-membered pyranose ring, may also play a role in its specific interactions and subsequent biological effects. However, detailed studies isolating the precise impact of the furanose configuration on the bioactivity of myricetin 3-arabinofuranoside are limited.

Comparative Analysis with Myricetin Aglycone and Other Myricetin Glycosides

A key aspect of SAR studies is the comparison of a glycoside with its aglycone (the non-sugar part) and other related glycosides.

Myricetin Aglycone vs. Myricetin 3-arabinofuranoside:

The antioxidant capacity of flavonoids is one of their most studied properties. A general principle in flavonoid SAR is that glycosylation, particularly at the C3 hydroxyl group, tends to decrease antioxidant activity compared to the corresponding aglycone. nih.gov This is because the C3 hydroxyl group is crucial for radical scavenging activity, and its blockage by a sugar moiety can diminish this potential. One study on a similar compound, myricetin-3-O-galactoside, demonstrated that it was a less effective antioxidant than the myricetin aglycone. nih.gov This suggests that Myricetin 3-arabinofuranoside likely exhibits lower antioxidant activity than myricetin itself.

Comparison with Other Myricetin Glycosides:

The type of sugar attached to the myricetin core also influences bioactivity. For instance, myricetin-3-O-rhamnoside has been shown to have potent α-amylase and α-glucosidase inhibitory activity. researchgate.net Another study found that myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside and myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside displayed excellent α-glucosidase inhibitory effects. researchgate.net

Below is a data table comparing the reported bioactivities of myricetin and some of its glycosides. It is important to note that these values are from different studies and experimental conditions may vary.

| Compound | Bioactivity Assay | IC50 / EC50 (µM) |

| Myricetin | DPPH radical scavenging | ~5-10 (representative range) |

| α-Glucosidase inhibition | Potent inhibitor | |

| Soluble Epoxide Hydrolase (sEH) inhibition | - | |

| Myricetin 3-O-galactoside | DPPH radical scavenging | Higher than myricetin |

| Myricetin 3-O-rhamnoside | α-Amylase inhibition | 65.17 µg/mL |

| α-Glucosidase inhibition | 69.02 µg/mL | |

| Quercetin (B1663063) 3-O-arabinofuranoside | Soluble Epoxide Hydrolase (sEH) inhibition | 39.3 |

Data compiled from various sources. Direct comparison should be made with caution due to differing experimental setups.

Correlation of Specific Hydroxyl Group Positions and Glycosidic Linkages with Observed Biological Effects

The biological activity of flavonoids is intricately linked to the number and position of hydroxyl (-OH) groups on their aromatic rings and the nature of the glycosidic bond.

Hydroxyl Groups:

The antioxidant activity of myricetin is largely attributed to the presence of multiple hydroxyl groups, particularly the catechol group (3',4'-dihydroxyl) and the pyrogallol (B1678534) group (3',4',5'-trihydroxyl) on the B-ring. nih.gov These groups are excellent hydrogen donors, which allows them to neutralize free radicals. The hydroxyl groups at the 5 and 7 positions on the A-ring also contribute to the antioxidant potential.

When the 3-hydroxyl group is involved in a glycosidic linkage, as in Myricetin 3-arabinofuranoside, it is no longer free to participate in radical scavenging, which, as mentioned, generally leads to a decrease in antioxidant activity. nih.gov

Glycosidic Linkage:

The position and stereochemistry of the glycosidic linkage are critical. The attachment of the arabinofuranosyl moiety at the C3 position of myricetin is a common feature in nature. This specific linkage influences how the molecule is recognized by enzymes and receptors. For example, the inhibitory activity of flavonoids on certain enzymes can be highly dependent on the location of the sugar.

In the case of quercetin 3-O-arabinofuranoside, a structurally similar flavonoid, it was found to be an inhibitor of soluble epoxide hydrolase (sEH) with an IC50 value of 39.3 µM. nih.gov This suggests that the 3-O-arabinosyl moiety can confer inhibitory activity against specific enzymes. While direct data for Myricetin 3-arabinofuranoside on sEH is unavailable, this finding provides a basis for future investigation into its enzyme inhibitory potential.

Biotechnological and Synthetic Biology Approaches for Myricetin 3 Arabinofuranoside Production

Chemical Synthesis Strategies and Optimization

The total chemical synthesis of Myricetin (B1677590) 3-arabinofuranoside is a complex process due to the multiple hydroxyl groups on both the myricetin aglycone and the arabinose sugar. This complexity necessitates a multi-step approach involving protection and deprotection strategies to ensure regioselectivity, meaning the sugar is attached at the correct hydroxyl group. smolecule.comasm.org

The general strategy involves:

Synthesis of the Myricetin Aglycone : The myricetin backbone can be synthesized through methods like the Kalff and Robinson synthesis, which uses ω-methoxyphloroacetophenone as a precursor. imist.maresearchgate.net Another route starts from the more readily available flavonoid, quercetin (B1663063), and introduces the additional hydroxyl group through an ortho-oxidation reaction. researchgate.net

Protection of Hydroxyl Groups : Before attaching the sugar, the reactive hydroxyl groups on myricetin, except for the one at the C-3 position, must be chemically blocked using protecting groups. This prevents unwanted side reactions and ensures the arabinose moiety is attached at the desired location. smolecule.com

Glycosylation : The protected myricetin is then reacted with a modified arabinofuranose donor molecule to form the glycosidic bond.

Deprotection : Finally, the protecting groups are removed to yield the final product, Myricetin 3-arabinofuranoside.

Optimization of this process focuses on improving the yield and purity at each step, particularly the regioselective glycosylation, which can be a low-yield step. asm.org While chemical synthesis offers a route to the compound, the multiple steps and purification challenges make it a difficult and often inefficient process. asm.orgnih.gov

Enzymatic and Microbial Biotransformation for Enhanced Production

To overcome the challenges of chemical synthesis, enzymatic and microbial biotransformation methods offer a highly specific and efficient alternative. asm.org These "green chemistry" approaches utilize biological catalysts—either isolated enzymes or whole microorganisms—to perform the glycosylation step under mild reaction conditions. smolecule.com

Enzymatic Synthesis: This method uses isolated enzymes called UDP-dependent glycosyltransferases (UGTs) to catalyze the transfer of a sugar from an activated sugar donor (like UDP-arabinose) to the myricetin aglycone. nih.govnih.gov The key advantage is the high regioselectivity of UGTs, which can specifically target the 3-OH position of the flavonoid, eliminating the need for complex protection/deprotection steps. jmb.or.kr

Microbial Biotransformation: This approach uses whole microbial cells, typically bacteria like Escherichia coli or yeast, as "cell factories." d-nb.info In a common strategy, the myricetin aglycone is supplied to a culture of microorganisms that have been engineered to produce the necessary components for glycosylation. nih.gov The microbes provide the activated sugar donor, UDP-arabinose, and the specific UGT enzyme to convert the myricetin into Myricetin 3-arabinofuranoside. nih.govjmb.or.kr This method has been successfully used to produce other flavonol glycosides, with research demonstrating near-total conversion of substrates like quercetin, kaempferol, and myricetin into their respective glycosides using engineered E. coli. nih.gov

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chemical Synthesis | Multi-step process involving protection, glycosylation, and deprotection. smolecule.comasm.org | Does not require biological systems. | Low regioselectivity, often low yields, use of harsh chemicals, multiple purification steps. asm.orgnih.gov |

| Enzymatic Biotransformation | Uses isolated UGT enzymes to attach the sugar moiety. nih.gov | High regioselectivity and stereoselectivity, mild reaction conditions. smolecule.comjmb.or.kr | Cost of enzyme purification, requirement for specific activated sugar donors. nih.gov |

| Microbial Biotransformation | Uses whole microorganisms (e.g., E. coli) to convert a precursor. d-nb.infonih.gov | Integrates enzyme and sugar donor production, potential for high yields and scalability. nih.govoup.com | Requires genetic engineering of the microbial host, optimization of fermentation conditions. d-nb.info |

Genetic Engineering and Synthetic Biology Platforms for Optimized Biosynthesis

To create efficient microbial cell factories for producing Myricetin 3-arabinofuranoside, researchers employ advanced genetic engineering and synthetic biology techniques. The goal is to optimize the host organism, typically E. coli or yeast, to channel its resources towards making the desired product. nih.govresearchgate.net While direct production data for Myricetin 3-arabinofuranoside is limited, strategies developed for the closely related quercetin 3-O-arabinoside serve as a clear blueprint. nih.govjmb.or.kr

Key optimization strategies include:

Engineering the UDP-Arabinose Pathway : The host microbe must supply the sugar donor, UDP-arabinose. Since E. coli does not naturally produce large amounts of this sugar, its metabolic pathways are re-engineered. This involves overexpressing a suite of genes, often from plant sources, that constitute the UDP-arabinose biosynthetic pathway. nih.gov For instance, the overexpression of UDP-glucose dehydrogenase (ugd), UDP-xylose synthase (UXS), and UDP-xylose epimerase (UXE) can establish the pathway from the central metabolite UDP-glucose to UDP-arabinose. nih.govasm.org

Eliminating Competing Pathways : To maximize the carbon flux towards UDP-arabinose, competing metabolic pathways are shut down by deleting key genes. A common target for deletion is the arnA gene, which encodes an enzyme that consumes UDP-glucuronic acid, a critical precursor in the engineered pathway. nih.gov Removing this competition significantly boosts the pool of precursors available for UDP-arabinose synthesis. nih.gov

Introducing Specific Glycosyltransferases : The final step requires a UGT that can efficiently transfer arabinose to the 3-OH position of myricetin. Researchers identify and clone UGT genes from plants known to produce arabinoside glycosides. nih.gov For example, the enzyme AtUGT78D3 from Arabidopsis thaliana is known to specifically transfer arabinose from UDP-arabinose to the 3-hydroxy group of quercetin. nih.govasm.org A similar myricetin-specific UGT would be essential for a production platform. While some UGTs can act on myricetin, others like Fh3GT2 from Freesia hybrida cannot, highlighting the need for careful enzyme selection. nih.govfrontiersin.org

Developing Versatile Glycosylation Platforms : More advanced synthetic biology platforms engineer the central metabolism of the host to create a versatile glycosylation chassis. d-nb.info For example, E. coli strains have been engineered to utilize sucrose (B13894), a cheap substrate, by introducing a sucrose phosphorylase. This channels carbon into glucose-1-phosphate, a direct precursor for UDP-glucose, thereby boosting the supply for all subsequent UDP-sugar derivatives, including UDP-arabinose. d-nb.info Such platforms have shown activity with myricetin and could be adapted for large-scale, cost-effective production of various glycosides. d-nb.infonih.gov

Using these strategies, researchers have achieved significant production titers for analogous compounds. For example, engineered E. coli has produced approximately 160 mg/L of quercetin 3-O-arabinoside. nih.gov Similar approaches for myricetin glycosides have also been successful, with systems achieving over 95% conversion of myricetin into its rhamnoside or glucoside forms. nih.gov

| Gene | Source Organism | Function in Engineered Pathway | Reference |

|---|---|---|---|

| ugd | Escherichia coli | Overexpressed to increase the pool of UDP-glucuronic acid from UDP-glucose. | nih.gov |

| UXS | Arabidopsis thaliana | Converts UDP-glucuronic acid to UDP-xylose. | nih.gov |

| UXE | Oryza sativa or others | Epimerizes UDP-xylose to create the final sugar donor, UDP-arabinose. | jmb.or.krasm.org |

| arnA | Escherichia coli | Deleted to prevent the diversion of the precursor UDP-glucuronic acid into a competing pathway. | nih.gov |

| AtUGT78D3 | Arabidopsis thaliana | A UDP-dependent glycosyltransferase that specifically transfers arabinose to the 3-OH position of flavonoids like quercetin. | nih.govasm.org |

Advanced Research Perspectives and Future Directions

Identification of Novel Biological Targets and Signaling Networks

While much of the known biological activity of Myricetin (B1677590) 3-arabinofuranoside is often extrapolated from its aglycone, myricetin, dedicated research into the glycoside itself is crucial for identifying unique targets. The presence of the arabinofuranoside sugar at the 3-position can significantly alter its solubility, stability, and steric interactions with cellular components, potentially leading to novel biological effects.

Future research should prioritize screening Myricetin 3-arabinofuranoside against a broad range of enzymes and receptors. For instance, studies have shown that Myricetin 3-arabinofuranoside exhibits an inhibitory effect against the acetylcholinesterase (AChE) enzyme, a key target in neurodegenerative disease research. sci-hub.se This provides a strong rationale for exploring its interactions with other cholinesterases and neuronal receptors.

Furthermore, the extensive research on myricetin provides a roadmap for investigating its glycoside. Myricetin is known to interact with numerous central kinases and signaling pathways that regulate cell proliferation, inflammation, and apoptosis. cambridge.orgnih.gov These include the PI3K/Akt and MAPK signaling pathways, which are fundamental in cell survival and stress responses. nih.govmdpi.com Myricetin has also been shown to modulate the NF-κB pathway, a key regulator of inflammation, and to inhibit enzymes like xanthine (B1682287) oxidase (XO) and myeloperoxidase (MPO), which are involved in oxidative stress. mdpi.comnih.gov A primary goal for future studies will be to determine if Myricetin 3-arabinofuranoside can modulate these same pathways, and whether it does so as an intact molecule or only after being metabolized to its aglycone. The glycoside moiety could facilitate entry into the cell, potentially leading to different downstream effects or interacting with viral envelope glycoproteins, a mechanism proposed for other phenolic compounds. sci-hub.se

Table 1: Potential Biological Targets for Myricetin 3-arabinofuranoside Based on Known Myricetin Activity

| Target Class | Specific Target/Pathway | Known Effect of Myricetin | Potential Research Direction for Myricetin 3-arabinofuranoside |

| Enzymes | Acetylcholinesterase (AChE) | Inhibitory | Further investigate direct inhibition and compare potency with the aglycone. sci-hub.se |

| Protein Kinases (PI3K, Akt, JAK1, MEK1) | Direct binding and inhibition | Screen for direct binding and inhibitory activity of the intact glycoside. cambridge.orgmdpi.com | |

| Xanthine Oxidase (XO) | Inhibition | Assess inhibitory potential to understand its role in reducing oxidative stress. nih.gov | |

| Myeloperoxidase (MPO) | Inhibition | Evaluate its effect on MPO to determine anti-inflammatory potential. nih.gov | |

| Caspases (e.g., Caspase-3) | Activation, leading to apoptosis | Investigate if the glycoside can trigger caspase-dependent apoptotic pathways. nih.govoup.com | |

| Signaling Pathways | PI3K/Akt/mTOR Pathway | Inhibition | Determine if the glycoside modulates this key cell survival pathway. nih.gov |